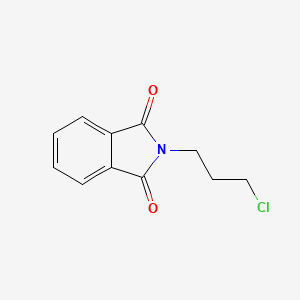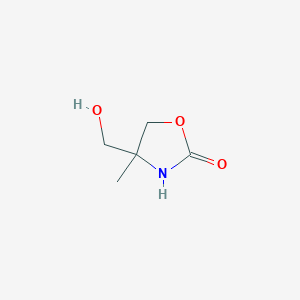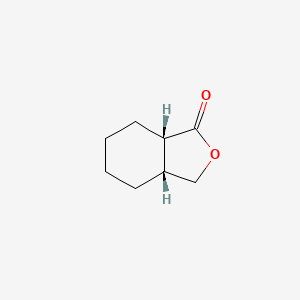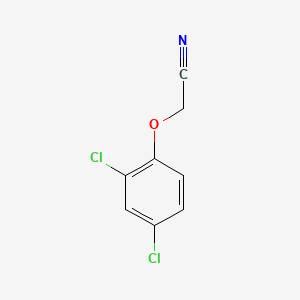
4-Octylresorcinol
Übersicht
Beschreibung
4-Octylresorcinol is a derivative of resorcinol, which is a phenolic compound . It’s an organic compound with the molecular formula C14H22O2 .
Molecular Structure Analysis
The molecular structure of 4-Octylresorcinol consists of 14 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The average mass is 222.323 Da and the monoisotopic mass is 222.161987 Da .
Physical And Chemical Properties Analysis
4-Octylresorcinol has a density of 1.0±0.1 g/cm3, a boiling point of 358.2±12.0 °C at 760 mmHg, and a flash point of 165.6±14.2 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 4.94 .
Wissenschaftliche Forschungsanwendungen
Antiseptic Properties
4-Octylresorcinol: may possess antiseptic properties due to its structural similarity to 4-Hexylresorcinol , which is known for its use as an antiseptic agent. It could potentially be used in medical settings to reduce the risk of infection during surgical procedures or in wound care .
Food Preservation
As an analog to 4-Hexylresorcinol , which is used to prevent melanosis in seafood, 4-Octylresorcinol could be explored for its efficacy in preserving the color and freshness of perishable foods .
Cosmetics Industry
In the cosmetics industry, compounds like 4-Octylresorcinol are investigated for their anti-aging, anti-inflammatory, and anti-pigmentation effects. It could be used in formulations aimed at improving skin appearance and health .
Pharmacologic Chaperone
Similar to 4-Hexylresorcinol , 4-Octylresorcinol might act as a pharmacologic chaperone, influencing protein folding and potentially having therapeutic applications in diseases related to protein misfolding .
Inhibition of Signal Pathways
There’s potential for 4-Octylresorcinol to inhibit NF-κB signal pathways and TNF-α production, which are involved in inflammatory responses. This could have implications for treatments of inflammatory diseases .
Antibacterial Activity
Based on a related compound’s activity, 4-Octylresorcinol could be researched for its antibacterial properties against various pathogens, which might include plant or human bacterial infections .
Synthesis and Characterization
In chemical synthesis, 4-Octylresorcinol may play a role as a ligand or intermediate in complex reactions, contributing to the development of new materials or pharmaceuticals .
Biomedical Research
Finally, as an organic chemical with amphiphilic properties, 4-Octylresorcinol could be valuable in biomedical research exploring cell membrane interactions or drug delivery systems .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Octylresorcinol, also known as 4-n-butylresorcinol, primarily targets tyrosinase and tyrosinase-related protein-1 . These enzymes play a crucial role in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes.
Mode of Action
4-Octylresorcinol acts as a tyrosinase inhibitor . It binds to the tyrosinase enzyme, preventing it from catalyzing the oxidation of tyrosine to DOPA, a key step in melanin synthesis . This results in a decrease in melanin production, leading to a lightening effect on the skin .
Biochemical Pathways
The primary biochemical pathway affected by 4-Octylresorcinol is the melanogenesis pathway . By inhibiting tyrosinase, 4-Octylresorcinol disrupts the conversion of tyrosine to DOPA, thereby reducing the production of melanin . This leads to a decrease in skin pigmentation .
Result of Action
The primary result of 4-Octylresorcinol’s action is a reduction in skin pigmentation . By inhibiting tyrosinase, it decreases melanin production, leading to a lightening of the skin . This makes it effective in treating conditions like melasma, a common skin disorder characterized by dark, discolored patches on the skin .
Eigenschaften
IUPAC Name |
4-octylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)11-14(12)16/h9-11,15-16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUHXNRAGDKQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041525 | |
| Record name | 4-Octylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octylresorcinol | |
CAS RN |
6565-70-4 | |
| Record name | 4-Octylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6565-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Octylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006565704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Octylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OCTYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q4P7022U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the stability of 6-Chloro-4-octylresorcinol at high temperatures?
A1: The research article [] investigates the thermal decomposition of 6-Chloro-4-octylresorcinol, a related compound to 4-Octylresorcinol. While the study doesn't directly analyze 4-Octylresorcinol, it highlights the potential for structural changes in this class of compounds when subjected to heat. This information is crucial for understanding storage conditions, potential synthesis byproducts, and the overall stability of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)

![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)








